5-Acetyl-2-fluorobenzoic acid
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Overview
Description
5-Acetyl-2-fluorobenzoic acid: is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom and the hydrogen atom at the 5-position is replaced by an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-fluorobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones. This method uses fluoride salts in polar aprotic solvents to introduce the fluorine atom at the desired position . The reaction conditions often include the use of solvents like acetonitrile and reagents such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-2-fluorobenzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or nucleophiles in the presence of catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Various substituted benzoic acids.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: 5-Acetyl-2-fluorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: Fluorinated benzoic acids, including this compound, are used in the development of pharmaceuticals. The presence of the fluorine atom can enhance the biological activity and metabolic stability of drug molecules .
Industry: In the petrochemical industry, fluorinated benzoic acids are used as tracers to study fluid flow and reservoir characteristics. Their stability and detectability at low concentrations make them ideal for such applications .
Mechanism of Action
The mechanism of action of 5-Acetyl-2-fluorobenzoic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The acetyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 4-Fluorobenzoic acid
- 2-Fluorobenzoic acid
- 3-Acetylbenzoic acid
Comparison: 5-Acetyl-2-fluorobenzoic acid is unique due to the simultaneous presence of both the fluorine atom and the acetyl group on the benzoic acid ring. This dual substitution can lead to distinct chemical and biological properties compared to compounds with only one of these substituents. For example, the presence of the fluorine atom can enhance the compound’s stability and reactivity, while the acetyl group can influence its solubility and interaction with biological targets .
Properties
Molecular Formula |
C9H7FO3 |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
5-acetyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
IHMGMXZMAYFBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
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